C-Reactive Protein (CRP) (201-206)

Description

Properties

IUPAC Name |

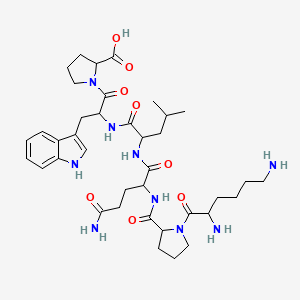

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H57N9O8/c1-22(2)19-28(34(50)45-29(37(53)47-18-8-13-31(47)38(54)55)20-23-21-42-26-11-4-3-9-24(23)26)44-33(49)27(14-15-32(41)48)43-35(51)30-12-7-17-46(30)36(52)25(40)10-5-6-16-39/h3-4,9,11,21-22,25,27-31,42H,5-8,10,12-20,39-40H2,1-2H3,(H2,41,48)(H,43,51)(H,44,49)(H,45,50)(H,54,55)/t25-,27-,28-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHFIGAVNLUVKI-PUEDFKRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H57N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Discovery and characterization of C-Reactive Protein peptide 201-206

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-Reactive Protein (CRP) is a well-established biomarker of inflammation. Recent research has unveiled that proteolytic cleavage of CRP can generate biologically active peptides with distinct modulatory functions. This technical guide focuses on one such fragment, the hexapeptide CRP 201-206, with the amino acid sequence Lys-Pro-Gln-Leu-Trp-Pro. This document provides a comprehensive overview of its discovery, characterization, and mechanism of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising anti-inflammatory peptide.

Discovery and Synthesis

C-Reactive Protein peptide 201-206 was identified as a product of the proteolytic degradation of its parent protein, C-Reactive Protein, by neutrophil-derived serine proteases at sites of inflammation.[1][2][3] This enzymatic cleavage of the full-length CRP molecule yields several bioactive peptides, including the 201-206 fragment.[2][3]

For research and therapeutic development, CRP peptide 201-206 is typically produced by solid-phase peptide synthesis (SPPS). This method allows for the precise construction of the peptide chain and the incorporation of modifications for structure-activity relationship studies.[1]

Mechanism of Action

The primary mechanism of action for CRP peptide 201-206 involves its interaction with the FcγRII (CD32) receptor, which is expressed on the surface of various immune cells, including neutrophils and platelets.[1][4][5] Unlike its parent protein, pentameric CRP, which can activate pro-inflammatory pathways, the 201-206 peptide fragment exhibits potent anti-inflammatory effects through this receptor binding.[4][6]

Binding of CRP peptide 201-206 to CD32 on neutrophils initiates a signaling cascade that leads to the rapid shedding of L-selectin (CD62L) from the cell surface.[1][4][7] L-selectin is a crucial adhesion molecule that mediates the initial tethering of neutrophils to the vascular endothelium during an inflammatory response.[1][7] By inducing its shedding, the peptide effectively inhibits neutrophil adhesion to endothelial cells.[4][7][8]

Furthermore, the peptide attenuates platelet activation and their capture of neutrophils, which are critical events in the pathogenesis of thrombosis and inflammation.[4][9] The interaction with CD32 is specific, as antibodies against CD32, but not CD16 or CD64, can block the inhibitory actions of the peptide.[4]

Structure-function studies have revealed that the biological activity of CRP peptide 201-206 is highly dependent on specific amino acid residues. Alanine substitution experiments have shown that Lysine at position 201 (Lys201), Glutamine at position 203 (Gln203), and Tryptophan at position 205 (Trp205) are critical for its biological functions.[1][4] In contrast, substitutions at positions Pro202, Leu204, and Pro206 do not abrogate its activity.[1][4]

Biological Activities

CRP peptide 201-206 exhibits a range of anti-inflammatory activities, making it a subject of interest for therapeutic applications.

-

Inhibition of Neutrophil Adhesion: The peptide significantly inhibits the adhesion of neutrophils to activated endothelial cells.[4][7][8] This is a primary consequence of L-selectin shedding.

-

Inhibition of Neutrophil Chemotaxis: CRP peptide 201-206 has been shown to inhibit the directed migration of neutrophils towards chemoattractants.[1][2][3][10]

-

Inhibition of Superoxide Production: The peptide can inhibit the production of superoxide anions by activated neutrophils, thereby reducing oxidative stress at inflammatory sites.[2][3]

-

Attenuation of Platelet Activation: It reduces shear-induced upregulation of P-selectin on platelets and inhibits platelet capture of neutrophils.[4]

-

Induction of L-selectin Shedding: As a key part of its mechanism, the peptide induces the rapid cleavage and release of L-selectin from the neutrophil surface.[1][4][7]

-

Stimulation of sIL-6R Production: The peptide can stimulate the production of soluble interleukin-6 receptor (sIL-6R) from neutrophils.[11][12]

Notably, CRP peptide 201-206 does not appear to affect neutrophil apoptosis, a function observed with the monomeric form of CRP (mCRP).[6][13]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the biological activities of CRP and its peptide fragments.

| Parameter | Molecule | Assay | Value | Reference(s) |

| IC50 | Native CRP | Neutrophil adhesion to LPS-activated HCAECs | 20 µg/ml | [7][8][14] |

| IC50 | Native CRP | Neutrophil adhesion to LPS-activated HPMECs | 22 µg/ml | [7][8][14] |

| Effective Concentration | CRP peptides 77-82, 201-206 | Inhibition of neutrophil chemotaxis and superoxide production | 50 µM | [2][3] |

| Effective Concentration | CRP peptides 174–185, 201–206 | Stimulation of sIL-6R production | Dose-dependent | [12] |

| Effective Concentration | Native CRP | Maximal sIL-6R release from neutrophils | 50 µg/ml | [11][12] |

HCAECs: Human Coronary Artery Endothelial Cells; HPMECs: Human Pulmonary Microvascular Endothelial Cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of CRP peptide 201-206 and a typical experimental workflow for its characterization.

Caption: Signaling pathway of CRP peptide 201-206.

Caption: Experimental workflow for CRP peptide 201-206.

Experimental Protocols

Solid-Phase Peptide Synthesis

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide MBHA resin).

-

Amino Acid Coupling: Sequentially couple the protected amino acids of the CRP 201-206 sequence (Lys-Pro-Gln-Leu-Trp-Pro) using a standard coupling reagent (e.g., HBTU/HOBt in DMF).

-

Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Neutrophil Adhesion Assay

-

Cell Culture: Culture human endothelial cells (e.g., HUVECs) to confluence in appropriate multi-well plates.

-

Activation: Activate the endothelial cell monolayer with an inflammatory stimulus (e.g., TNF-α or LPS) for a defined period.

-

Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation.

-

Peptide Treatment: Pre-incubate the isolated neutrophils with various concentrations of CRP peptide 201-206 or a vehicle control.

-

Co-culture: Add the treated neutrophils to the activated endothelial cell monolayer and incubate under static or flow conditions.

-

Washing: Gently wash away non-adherent neutrophils.

-

Quantification: Quantify the number of adherent neutrophils by microscopy or by measuring the activity of a neutrophil-specific enzyme (e.g., myeloperoxidase).

L-selectin Shedding Assay

-

Neutrophil Isolation: Isolate human neutrophils as described above.

-

Peptide Treatment: Incubate the neutrophils with CRP peptide 201-206 or a control at 37°C for various time points.

-

Staining: Stain the cells with a fluorescently labeled anti-L-selectin (CD62L) antibody.

-

Flow Cytometry: Analyze the cell surface expression of L-selectin using a flow cytometer. A decrease in mean fluorescence intensity indicates shedding.

-

Soluble L-selectin Measurement (Optional): Collect the cell-free supernatant and measure the concentration of soluble L-selectin using an ELISA kit.

Chemotaxis Assay

-

Assay Setup: Use a Boyden chamber or a similar chemotaxis system with a porous membrane separating two compartments.

-

Chemoattractant: Place a known chemoattractant (e.g., fMLP or IL-8) in the lower chamber.

-

Cell Preparation: Resuspend isolated neutrophils in a suitable buffer and pre-treat with CRP peptide 201-206 or a control.

-

Cell Loading: Add the treated neutrophils to the upper chamber.

-

Incubation: Incubate the chamber at 37°C to allow for cell migration.

-

Quantification: After the incubation period, count the number of neutrophils that have migrated through the membrane to the lower chamber using a microscope or a plate reader.

Conclusion

CRP peptide 201-206 represents a promising lead for the development of novel anti-inflammatory therapeutics. Its well-defined mechanism of action, centered on the inhibition of neutrophil and platelet functions via the CD32 receptor, provides a solid foundation for further investigation. The data and protocols presented in this guide are intended to facilitate research efforts aimed at fully elucidating the therapeutic potential of this and related CRP-derived peptides.

References

- 1. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 4. C-reactive protein-derived peptide 201-206 inhibits neutrophil adhesion to endothelial cells and platelets through CD32 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Loss of pentameric symmetry of C-reactive protein is associated with delayed apoptosis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JCI - Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein. [jci.org]

- 8. Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. rupress.org [rupress.org]

- 12. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein - PMC [pmc.ncbi.nlm.nih.gov]

The C-Terminal Fragment of C-Reactive Protein: A Modulator of Innate Immunity and Inflammatory Responses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

C-reactive protein (CRP), a key acute-phase reactant, has long been recognized for its role in the innate immune response. Beyond the functions of the intact pentameric protein, proteolytic fragments of CRP, particularly from the C-terminal region, have emerged as biologically active modulators of inflammation. This technical guide provides a comprehensive overview of the known biological functions of the C-terminal fragment of CRP, with a focus on its interactions with cellular receptors and its influence on key inflammatory processes. This document synthesizes current knowledge, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of key pathways to serve as a valuable resource for researchers in immunology and drug development.

Introduction

C-reactive protein (CRP) is a highly conserved pentameric protein that plays a crucial role in host defense.[1] Its functions are mediated through interactions with various ligands, including phosphocholine on pathogens and damaged cells, leading to complement activation and opsonization.[1] At sites of inflammation, CRP can be cleaved by proteases released from neutrophils, generating smaller, biologically active peptides.[2][3] Among these, fragments derived from the C-terminal region of the CRP subunit have demonstrated significant immunomodulatory activities, distinct from the intact protein.[2][4][5] This guide focuses on the biological functions of these C-terminal fragments, their mechanisms of action, and the experimental approaches used to study them.

Biological Functions of the C-Terminal Fragment

The most extensively studied C-terminal fragment of CRP is the hexapeptide corresponding to residues 201-206 (Lys-Pro-Gln-Leu-Trp-Pro).[6] This and other C-terminal peptides have been shown to exert significant effects on key cells of the innate immune system, particularly neutrophils and platelets.

Modulation of Neutrophil Function

C-terminal CRP fragments have been demonstrated to be potent inhibitors of neutrophil activation and recruitment.

-

Inhibition of Neutrophil Adhesion: The CRP(201-206) peptide inhibits the adhesion of neutrophils to endothelial cells.[6][7] This is achieved, in part, by inducing the shedding of L-selectin from the neutrophil surface, a crucial molecule for the initial tethering of neutrophils to the endothelium.[7]

-

Inhibition of Neutrophil Chemotaxis: Peptides derived from the C-terminus of CRP, including residues 201-206 and 77-82, significantly inhibit the directed migration of neutrophils towards chemoattractants.[2][7][8] This effect has been observed in response to various chemoattractants, indicating a broad anti-chemotactic activity.[8]

-

Inhibition of Superoxide Production: Synthetic peptides corresponding to residues 201-206, 83-90, and 77-82 of CRP have been shown to inhibit the production of superoxide by activated neutrophils, a key component of their antimicrobial and pro-inflammatory activity.[2][9]

Modulation of Platelet Function

The C-terminal region of CRP also influences platelet behavior. While aggregated forms of CRP can activate platelets, peptides derived from the C-terminus have been shown to initiate platelet activation, particularly when immobilized.[4][5] This suggests a complex, context-dependent role for CRP fragments in thrombosis and hemostasis.

Mechanism of Action: Interaction with Fcγ Receptors

A key mechanism underlying the biological activities of the C-terminal CRP fragment is its interaction with Fcγ receptors (FcγR), specifically FcγRII (CD32).[6][7]

The inhibitory actions of the CRP(201-206) peptide on neutrophil and platelet function are effectively prevented by antibodies against CD32, but not by antibodies against CD16 (FcγRIII) or CD64 (FcγRI).[6] This indicates a specific interaction with FcγRII, a receptor known to play complex roles in both activating and inhibitory signaling in immune cells. The binding of the C-terminal fragment to FcγRII likely triggers intracellular signaling cascades that lead to the observed modulation of cellular functions.

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of C-terminal CRP fragments.

Table 1: Inhibitory Effects of CRP C-Terminal Peptides on Neutrophil Functions

| Peptide Sequence | Function Assessed | Cell Type | Effective Concentration | Reference(s) |

| CRP (201-206) | Superoxide Production | Human Neutrophils | 50 µM | [2][9] |

| CRP (83-90) | Superoxide Production | Human Neutrophils | 50 µM | [2][9] |

| CRP (77-82) | Superoxide Production | Human Neutrophils | 50 µM | [2][9] |

| CRP (201-206) | Chemotaxis | Human Neutrophils | 50 µM | [2][9] |

| CRP (77-82) | Chemotaxis | Human Neutrophils | 50 µM | [2][9] |

Table 2: Binding Affinities of Intact CRP to Fcγ Receptors

| Ligand | Receptor | Cell Type/System | Kd (µM) | Reference(s) |

| CRP | FcγRI | Transfected COS-7 cells | 10 ± 3 | [1][10][11] |

| CRP | FcγRI + γ-chain | Transfected COS-7 cells | 0.35 ± 0.10 | [1][10][11] |

| CRP | FcγRIIa | Transfected COS-7 cells | 0.066 | [12] |

| CRP | FcγRIIa (R-131 homozygotes) | Human Monocytes | 0.24 | [12] |

| CRP | FcγRIIa (R/H-131 heterozygotes) | Human Monocytes | 0.70 | [12] |

Note: Specific binding affinity data (Kd) for the C-terminal fragments to FcγRIIa is not yet available in the literature.

Signaling Pathways and Experimental Workflows

Signaling Pathway of CRP C-Terminal Fragment

The interaction of the CRP C-terminal fragment with FcγRIIa on neutrophils initiates a signaling cascade that leads to the inhibition of adhesion and chemotaxis.

Caption: Signaling pathway of the CRP C-terminal fragment in neutrophils.

Experimental Workflow for Studying CRP Fragment Activity

A typical workflow to investigate the biological activity of a synthetic CRP C-terminal fragment on neutrophil function.

Caption: Experimental workflow for assessing CRP C-terminal peptide function.

Detailed Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a method to assess the effect of CRP C-terminal fragments on neutrophil chemotaxis.[2][8][13][14]

Materials:

-

Boyden chamber apparatus (or multi-well chemotaxis plates)

-

Polycarbonate membrane with 3-5 µm pores

-

Human neutrophils isolated from peripheral blood

-

Chemoattractant (e.g., fMLP, IL-8, C5a)

-

Synthetic CRP C-terminal peptide

-

Control peptide (scrambled sequence)

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Prepare the Boyden Chamber: Place the polycarbonate membrane between the upper and lower wells of the chamber.

-

Add Chemoattractant: Fill the lower wells with assay buffer containing the chemoattractant at an optimal concentration.

-

Prepare Neutrophils: Resuspend isolated neutrophils in assay buffer at a concentration of 1-2 x 106 cells/mL.

-

Pre-incubation with Peptides: Incubate the neutrophil suspension with the CRP C-terminal peptide or control peptide at the desired concentration for 30 minutes at 37°C.

-

Load Cells: Add the pre-incubated neutrophil suspension to the upper wells of the Boyden chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.

-

Cell Staining and Counting:

-

Remove the membrane and wipe the cells from the upper surface.

-

Fix and stain the cells that have migrated to the lower surface of the membrane.

-

Mount the membrane on a microscope slide.

-

Count the number of migrated cells in several high-power fields.

-

-

Data Analysis: Compare the number of migrated cells in the presence of the CRP peptide to the control peptide and the chemoattractant alone.

Neutrophil Adhesion Assay under Shear Stress (Flow Chamber)

This protocol outlines a method to study the effect of CRP C-terminal fragments on neutrophil adhesion to endothelial cells under physiological flow conditions.[6][15][16][17]

Materials:

-

Parallel-plate flow chamber

-

Syringe pump

-

Inverted microscope with a camera

-

Human umbilical vein endothelial cells (HUVECs)

-

Culture medium for HUVECs

-

TNF-α (for HUVEC activation)

-

Human neutrophils

-

Synthetic CRP C-terminal peptide

-

Control peptide

-

Assay buffer

Procedure:

-

Prepare Endothelial Cell Monolayer: Culture HUVECs on coverslips until confluent. Activate the HUVECs with TNF-α for 4-6 hours before the assay.

-

Assemble Flow Chamber: Assemble the flow chamber with the HUVEC-coated coverslip.

-

Prepare Neutrophils: Isolate neutrophils and resuspend them in assay buffer. Pre-incubate the neutrophils with the CRP peptide or control peptide.

-

Perfusion: Perfuse the neutrophil suspension through the flow chamber at a defined shear stress (e.g., 1-2 dyn/cm2) using the syringe pump.

-

Record Adhesion: Record the number of adherent neutrophils in multiple fields of view over a set period using the microscope and camera.

-

Data Analysis: Quantify the number of firmly adhered neutrophils per unit area and compare the results between the different treatment groups.

Platelet Aggregation Assay

This protocol describes how to assess the effect of CRP C-terminal fragments on platelet aggregation.[5][18][19][20][21][22]

Materials:

-

Platelet aggregometer

-

Platelet-rich plasma (PRP) or washed platelets

-

Platelet agonist (e.g., ADP, collagen)

-

Synthetic CRP C-terminal peptide

-

Control peptide

-

Saline

Procedure:

-

Prepare Platelets: Prepare PRP from fresh human blood or isolate washed platelets. Adjust the platelet count to a standardized concentration.

-

Aggregometer Setup: Place a cuvette with a stir bar containing the platelet suspension into the aggregometer and allow it to equilibrate to 37°C.

-

Baseline Measurement: Record the baseline light transmittance.

-

Add Peptide: Add the CRP C-terminal peptide or control peptide to the platelet suspension and incubate for a short period.

-

Induce Aggregation: Add the platelet agonist to induce aggregation.

-

Record Aggregation: Record the change in light transmittance over time, which corresponds to the extent of platelet aggregation.

-

Data Analysis: Measure the maximum aggregation percentage and the slope of the aggregation curve. Compare the results for the CRP peptide-treated samples with the controls.

Conclusion and Future Directions

The C-terminal fragments of CRP represent a fascinating area of research, revealing a new layer of complexity in the biological roles of this acute-phase protein. The available evidence strongly suggests that these peptides, particularly CRP(201-206), act as negative regulators of neutrophil-mediated inflammation, primarily through their interaction with FcγRIIa. This opens up exciting possibilities for the development of novel anti-inflammatory therapeutics.

However, several key questions remain. The precise binding kinetics of these fragments to their receptors need to be determined. The in vivo relevance of CRP cleavage and the specific proteases involved require further investigation.[4][7][23][24][25][26] A deeper understanding of the structure-activity relationships of different C-terminal peptides will be crucial for designing potent and specific modulators of inflammatory responses.[5][27] Future research in these areas will undoubtedly shed more light on the multifaceted roles of CRP in health and disease and may pave the way for new therapeutic strategies targeting the inflammatory cascade.

References

- 1. Affinity of C-Reactive Protein toward FcγRI Is Strongly Enhanced by the γ-Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mft.nhs.uk [mft.nhs.uk]

- 4. researchgate.net [researchgate.net]

- 5. Influence of tuftsin-like synthetic peptides derived from C-reactive protein (CRP) on platelet behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Generation of amyloidogenic C-terminal fragments during rapid axonal transport in vivo of beta-amyloid precursor protein in the optic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boyden Chamber Chemotaxis Assays [bio-protocol.org]

- 9. Peptides generated from C-reactive protein by a neutrophil membrane protease. Amino acid sequence and effects of peptides on neutrophil oxidative metabolism and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Affinity of C-reactive protein toward FcgammaRI is strongly enhanced by the gamma-chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. C-reactive protein binding to FcγRIIa on human monocytes and neutrophils is allele-specific - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]

- 14. Chemotaxis assay - Wikipedia [en.wikipedia.org]

- 15. journals.biologists.com [journals.biologists.com]

- 16. Human neutrophil flow chamber adhesion assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Interplay between Shear Stress and Adhesion on Neutrophil Locomotion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 22. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Bacterial Carboxyl-Terminal Processing Proteases Play Critical Roles in the Cell Envelope and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Localization of sequence-determined neoepitopes and neutrophil digestion fragments of C-reactive protein utilizing monoclonal antibodies and synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Khan Academy [khanacademy.org]

- 26. Proteolytic Cleavage of a C-terminal Prosequence, Leading to Autoprocessing at the N Terminus, Activates Leucine Aminopeptidase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cell attachment peptide of C-reactive protein: critical amino acids and minimum length - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Role of CRP 201-206 in Modulating Inflammatory Responses

Audience: Researchers, scientists, and drug development professionals.

Introduction: From Acute-Phase Reactant to Inflammatory Modulator

C-reactive protein (CRP) is a classic acute-phase reactant primarily synthesized by hepatocytes in response to pro-inflammatory cytokines, most notably Interleukin-6 (IL-6). In response to inflammation, infection, or tissue injury, circulating levels of pentameric CRP (pCRP) can increase by as much as 1,000-fold. For decades, CRP was considered a mere biomarker of inflammation. However, emerging evidence reveals a more complex role, with CRP and its isoforms—monomeric CRP (mCRP) and peptide fragments—acting as direct modulators of the inflammatory cascade.

At sites of inflammation, pCRP can dissociate into mCRP, which is then susceptible to cleavage by proteases released from activated neutrophils. This proteolytic process generates smaller, biologically active peptides. Among these is the C-terminal hexapeptide CRP 201-206 , with the amino acid sequence Lys-Pro-Gln-Leu-Trp-Pro. The localized generation of CRP 201-206 suggests a sophisticated feedback mechanism wherein the initial inflammatory response produces a specific modulator that can temper and control key cellular events, preventing excessive tissue damage. This guide details the mechanisms, quantitative effects, and experimental investigation of CRP 201-206 as a significant modulator of inflammatory responses.

Core Mechanism of Action: The FcγRII (CD32) Receptor

The diverse inhibitory effects of CRP 201-206 on inflammatory cells are mediated through a specific interaction with the Fcγ Receptor II (FcγRII or CD32) .[1] Studies have conclusively shown that function-blocking monoclonal antibodies against CD32 effectively prevent the inhibitory actions of the peptide.[2] In contrast, antibodies against other Fcγ receptors, such as CD16 and CD64, have no such effect, highlighting the specificity of this interaction.[2] Binding of CRP 201-206 to CD32 on the surface of cells like neutrophils initiates an intracellular signaling cascade that ultimately leads to the observed anti-inflammatory effects, such as the inhibition of cellular adhesion and activation.

Modulatory Effects on Key Inflammatory Cells and Processes

CRP 201-206 primarily targets neutrophils and platelets, two cell types central to the acute inflammatory response and thrombosis.

3.1 Neutrophil Modulation The peptide exerts several crucial inhibitory effects on neutrophil activity:

-

Inhibition of Adhesion: CRP 201-206 significantly inhibits the adhesion of neutrophils to activated endothelial cells, a critical initiating step in the extravasation of neutrophils into inflamed tissue.[1]

-

L-selectin (CD62L) Shedding: The primary mechanism for inhibiting adhesion is the induction of rapid cleavage and shedding of L-selectin from the neutrophil surface.[1] L-selectin is an adhesion molecule responsible for the initial tethering and rolling of neutrophils on the endothelium. Its downregulation impairs this crucial first step of the inflammatory cascade.[1][3]

-

Inhibition of Chemotaxis: The peptide has been shown to inhibit chemotaxis, the directed migration of neutrophils towards a chemical gradient of chemoattractants at the site of inflammation.[1]

-

Inhibition of Superoxide Production: At a concentration of 50 µM, CRP 201-206 significantly inhibits the generation of superoxide anions by activated neutrophils, thereby reducing oxidative stress and potential tissue damage.[4]

-

IL-6 Receptor (IL-6R) Shedding: CRP 201-206 stimulates the proteolytic shedding of the membrane-bound IL-6 receptor from neutrophils.[5][6][7] This releases a soluble form (sIL-6R) that can form a complex with IL-6, potentially modulating the systemic effects of this key cytokine.[5][6]

3.2 Platelet Modulation CRP 201-206 also influences platelet behavior, which is closely linked with inflammation:

-

Attenuation of Platelet Activation: The peptide attenuates the up-regulation of P-selectin on the platelet surface that is induced by shear stress.[2]

-

Inhibition of Platelet-Neutrophil Aggregation: By reducing platelet activation and inducing L-selectin shedding on neutrophils, CRP 201-206 inhibits the capture of neutrophils by activated platelets under shear flow conditions, a key process in thrombo-inflammation.[8]

Data Presentation: Quantitative Effects of CRP 201-206

The following table summarizes the key quantitative data on the modulatory effects of CRP 201-206 on inflammatory cells.

| Parameter Measured | Cell Type | Effect of CRP 201-206 | Concentration / Condition | Reference |

| Neutrophil Adhesion to Endothelium | Human Neutrophils | Inhibition (IC50 of parent CRP: 20-22 µg/mL) | Weaker effect than parent CRP | [3][9][10] |

| L-selectin (CD62L) Expression | Human Neutrophils | Downregulation via shedding | Concentration-dependent | [3][8] |

| IL-6 Receptor (CD126) Expression | Human Neutrophils | 24 ± 0.3% reduction in surface expression | 100 µg/mL for 30 min | [5][7] |

| Superoxide Generation | Human Neutrophils | 29 ± 2% inhibition | 50 µM (15 min preincubation) | [4] |

| Superoxide Generation | Human Neutrophils | 10 ± 1% inhibition | 6.25 µM (60 min preincubation) | [4] |

| Platelet-Neutrophil Aggregation | Human Whole Blood | Attenuation | Shear-induced conditions | [2] |

| Platelet P-selectin Expression | Human Whole Blood | Attenuation | Shear-induced conditions | [2] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathway, the structure-activity relationship of the peptide, and a typical experimental workflow.

Caption: Signaling pathway of CRP 201-206 in neutrophils.

References

- 1. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]

- 2. C-reactive protein-derived peptide 201-206 inhibits neutrophil adhesion to endothelial cells and platelets through CD32 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 5. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C-reactive protein: a physiological activator of interleukin 6 receptor shedding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. researchgate.net [researchgate.net]

- 9. JCI - Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein. [jci.org]

- 10. Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Proteolytic Generation of CRP 201-206: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Proteolytic Generation and Activity of C-Reactive Protein Fragment 201-206.

This technical guide provides a comprehensive overview of the proteolytic generation of the C-reactive protein (CRP) fragment 201-206 from its native pentameric form (pCRP). It is designed for researchers, scientists, and drug development professionals interested in the mechanisms of CRP fragmentation and the biological activities of its derivatives. This document details the enzymatic processes, experimental protocols for generation, purification, and identification, and the signaling pathways associated with CRP 201-206.

Introduction

C-reactive protein (CRP) is a key acute-phase reactant primarily synthesized by the liver in response to inflammation.[1] While the full-length pentameric CRP has well-documented roles in the inflammatory process, its proteolytic fragments, particularly the hexapeptide CRP 201-206 (Lys-Pro-Gln-Leu-Trp-Pro), have emerged as potent modulators of immune cell function.[2] This fragment is generated at sites of inflammation through the action of neutrophil-derived proteases, suggesting a localized regulatory mechanism during the immune response.[1]

Proteolytic Generation of CRP 201-206

The generation of CRP 201-206 is a result of the enzymatic cleavage of native CRP by serine proteases released from activated neutrophils.[1] This process is particularly relevant in inflammatory microenvironments where neutrophils are abundant.

Enzymes Involved:

-

Neutrophil Elastase: A serine protease stored in the azurophilic granules of neutrophils, capable of degrading a wide range of extracellular matrix proteins and inflammatory mediators, including CRP.[3]

-

Cathepsin G: Another serine protease found in neutrophil azurophilic granules, which also contributes to the degradation of CRP.[4]

The native pentameric form of CRP is relatively resistant to proteolysis. However, upon localization to sites of inflammation and interaction with damaged cell membranes, pCRP can undergo conformational changes, rendering it more susceptible to enzymatic cleavage.[1]

Quantitative Data Summary

The biological activity of CRP and its fragment, CRP 201-206, has been quantified in various functional assays. The following tables summarize key quantitative data from published studies.

| Parameter | Value | Cell Type | Condition | Reference |

| IC50 for Inhibition of Neutrophil Adhesion to Endothelial Cells | ||||

| Native CRP | 20 µg/mL | Human Neutrophils, HCAEC | LPS-activated | [5] |

| Native CRP | 22 µg/mL | Human Neutrophils, HMVEC-L | LPS-activated | [5] |

| Reduction in IL-6R Surface Expression | ||||

| Native CRP (100 µg/mL) | 44 ± 2.5% | Human Neutrophils | 30-min exposure | [6] |

| CRP 201-206 (100 µg/mL) | 24 ± 0.3% | Human Neutrophils | 30-min exposure | [6] |

HCAEC: Human Coronary Artery Endothelial Cells; HMVEC-L: Human Microvascular Endothelial Cells of the Lung; LPS: Lipopolysaccharide; IL-6R: Interleukin-6 Receptor.

Experimental Protocols

This section provides detailed methodologies for the generation, purification, and identification of CRP 201-206, synthesized from available literature.

In Vitro Proteolytic Digestion of Native CRP

This protocol describes the general procedure for digesting purified native CRP with neutrophil elastase or cathepsin G.

Materials:

-

Purified native human C-reactive protein (CRP)

-

Human neutrophil elastase or cathepsin G

-

Digestion Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Incubator or water bath at 37°C

-

Protease inhibitor (e.g., PMSF or a protease inhibitor cocktail) to stop the reaction

Procedure:

-

Substrate Preparation: Dissolve purified native CRP in Digestion Buffer to a final concentration of 1 mg/mL.

-

Enzyme Preparation: Prepare a stock solution of neutrophil elastase (e.g., 1 U/mL) or cathepsin G in Digestion Buffer.[3]

-

Digestion Reaction:

-

In a microcentrifuge tube, combine the CRP solution with the enzyme solution. The optimal enzyme-to-substrate ratio should be determined empirically, but a starting point of 1:100 to 1:50 (w/w) is recommended.

-

Incubate the reaction mixture at 37°C. The incubation time will vary depending on the desired degree of fragmentation and should be optimized (e.g., ranging from 1 to 24 hours).[3]

-

-

Reaction Termination: Stop the digestion by adding a protease inhibitor to the reaction mixture.

-

Sample Preparation for Analysis: The resulting peptide mixture can be directly analyzed or further purified.

Purification of CRP 201-206 by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for purifying peptides from a complex mixture.

Materials:

-

RP-HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Digested CRP sample

Procedure:

-

Sample Preparation: Centrifuge the digested CRP sample to remove any precipitate. Filter the supernatant through a 0.22 µm filter.

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Sample Injection: Inject the prepared sample onto the column.

-

Elution Gradient: Elute the peptides using a linear gradient of Mobile Phase B. A suggested gradient is from 5% to 60% Mobile Phase B over 60 minutes.

-

Fraction Collection: Collect fractions based on the UV absorbance profile at 214 nm and 280 nm.

-

Analysis of Fractions: Analyze the collected fractions by mass spectrometry to identify those containing CRP 201-206.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in H₂O |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-60% B over 60 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

Identification of CRP 201-206 by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the definitive identification of peptides.

Procedure:

-

Sample Introduction: The purified fractions from RP-HPLC are introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source.

-

MS1 Scan: A full scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of the peptides in the sample. The theoretical m/z for singly charged CRP 201-206 (C₃₈H₅₇N₉O₈) is approximately 768.44.

-

MS/MS Fragmentation: The ion corresponding to the expected m/z of CRP 201-206 is selected and fragmented (MS/MS).

-

Fragment Ion Analysis: The resulting fragment ion spectrum is then compared to a theoretical fragmentation pattern of CRP 201-206 or to a synthetic standard to confirm the peptide's identity.

Signaling Pathway of CRP 201-206

CRP 201-206 exerts its biological effects on neutrophils primarily through interaction with the Fcγ receptor IIA (FcγRIIA or CD32A).[7] This interaction initiates an intracellular signaling cascade that ultimately leads to the modulation of neutrophil functions.

References

- 1. researchgate.net [researchgate.net]

- 2. The protein-tyrosine phosphatase SHP-1 associates with the phosphorylated immunoreceptor tyrosine-based activation motif of Fc gamma RIIa to modulate signaling events in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SHP-1: a regulator of neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

Structural Deep Dive: The CRP 201-206 Hexapeptide Core

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The C-reactive protein (CRP) 201-206 hexapeptide, with the sequence Lys-Pro-Gln-Leu-Trp-Pro, is a biologically active fragment derived from the C-terminal of the human C-reactive protein.[1] This peptide has garnered significant interest within the scientific community for its potent anti-inflammatory properties, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the structural analysis of the CRP 201-206 hexapeptide, including its physicochemical properties, what is known about its structure, and detailed protocols for key functional assays.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of the CRP 201-206 hexapeptide is crucial for its synthesis, handling, and application in experimental settings.

| Property | Value | Reference |

| Amino Acid Sequence | Lys-Pro-Gln-Leu-Trp-Pro (KPQLWP) | [1] |

| Molecular Formula | C₃₈H₅₇N₉O₈ | [2] |

| Molecular Weight | 767.93 g/mol | [1] |

| CAS Registry Number | 130348-99-1 | [2] |

Structural Analysis

Structure-function studies have been pivotal in identifying the key amino acid residues responsible for the biological activity of the CRP 201-206 peptide. Alanine scanning mutagenesis, a technique where individual amino acids are systematically replaced with alanine, has revealed that Lysine at position 201 (Lys201), Glutamine at position 203 (Gln203), and Tryptophan at position 205 (Trp205) are essential for its biological functions.[3] Substitution of these residues results in a loss of activity, indicating their direct involvement in receptor binding or maintaining the active conformation of the peptide.[3] In contrast, substitutions of Proline at positions 202 and 206, and Leucine at position 204 do not significantly impact its activity.[3]

The parent molecule, C-reactive protein, is a pentameric protein, and the 201-206 region is located on the surface of each protomer.[4][5] This region is part of a cleft on the opposite face of the phosphocholine-binding site and is involved in interactions with complement C1q and Fcγ receptors.[4]

Biological Functions and Signaling Pathways

The CRP 201-206 hexapeptide exerts its anti-inflammatory effects primarily through its interaction with the FcγRII (CD32) receptor on neutrophils and platelets.[3][6] This interaction triggers a signaling cascade that leads to the inhibition of key inflammatory processes.

Inhibition of Neutrophil Adhesion and L-selectin Shedding

One of the primary functions of the CRP 201-206 hexapeptide is the inhibition of neutrophil adhesion to endothelial cells, a critical step in the inflammatory response.[6][7] The peptide achieves this by inducing the shedding of L-selectin (CD62L), an adhesion molecule on the surface of neutrophils.[6][7][8]

The proposed signaling pathway is as follows:

Caption: Signaling pathway for CRP 201-206-mediated inhibition of neutrophil adhesion.

Attenuation of Neutrophil Chemotaxis

The CRP 201-206 hexapeptide has also been shown to inhibit the directed migration of neutrophils, a process known as chemotaxis, towards chemoattractants.[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide protocols for key experiments related to the synthesis and functional characterization of the CRP 201-206 hexapeptide.

Solid-Phase Peptide Synthesis (SPPS) of CRP 201-206

This protocol outlines the manual synthesis of the CRP 201-206 hexapeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Caption: Workflow for the Solid-Phase Peptide Synthesis of CRP 201-206.

Materials:

-

Fmoc-Pro-Wang resin

-

Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Leu-OH, Fmoc-Gln(Trt)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH)

-

Coupling reagents: HBTU, HOBt, DIC

-

Activation base: DIPEA

-

Deprotection reagent: 20% Piperidine in DMF

-

Solvents: DMF, DCM, IPA

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

-

Diethylether (cold)

-

Solid-phase synthesis vessel

-

Shaker

Protocol:

-

Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound Proline by treating with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF, DCM, and IPA to remove excess reagents.

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-amino acid (Fmoc-Trp(Boc)-OH) with a coupling reagent (e.g., HBTU/HOBt in the presence of DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

-

Washing: Wash the resin as in step 3.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence (Leu, Gln, Pro, Lys).

-

Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide fractions to obtain a white powder.

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Neutrophil Adhesion Assay under Non-Static Conditions

This protocol describes a method to assess the effect of CRP 201-206 on neutrophil adhesion to activated human coronary artery endothelial cells (HCAECs).[3]

Materials:

-

Human Coronary Artery Endothelial Cells (HCAECs)

-

Human neutrophils isolated from whole blood

-

TNF-α

-

CRP 201-206 hexapeptide

-

Calcein-AM (fluorescent dye)

-

Flow chamber apparatus

-

Fluorescence microscope

Protocol:

-

HCAEC Culture: Culture HCAECs to confluence in appropriate culture plates.

-

Activation of HCAECs: Activate the confluent HCAEC monolayer by treating with TNF-α (e.g., 100 ng/mL) for 4 hours.

-

Neutrophil Isolation and Labeling: Isolate human neutrophils from fresh venous blood using a density gradient centrifugation method. Label the isolated neutrophils with Calcein-AM.

-

Peptide Treatment: Pre-incubate the fluorescently labeled neutrophils with various concentrations of the CRP 201-206 hexapeptide for 30 minutes at 37°C.

-

Flow Chamber Assay:

-

Assemble the flow chamber with the HCAEC-cultured plate.

-

Perfuse the treated neutrophil suspension over the activated HCAEC monolayer at a defined shear stress.

-

-

Quantification: After a set period of perfusion, wash away non-adherent neutrophils. Capture images of the adherent neutrophils using a fluorescence microscope and quantify the number of adherent cells per field of view.

-

Data Analysis: Compare the number of adherent neutrophils in the peptide-treated groups to the untreated control group to determine the inhibitory effect of the CRP 201-206 hexapeptide.

L-selectin Shedding Assay

This assay measures the shedding of L-selectin from the surface of neutrophils in response to the CRP 201-206 hexapeptide using flow cytometry.[3][7]

Materials:

-

Isolated human neutrophils

-

CRP 201-206 hexapeptide

-

FITC- or PE-conjugated anti-human CD62L (L-selectin) antibody

-

Flow cytometer

-

FACS tubes

Protocol:

-

Neutrophil Isolation: Isolate human neutrophils from whole blood.

-

Peptide Treatment: Incubate the isolated neutrophils with varying concentrations of the CRP 201-206 hexapeptide for 30 minutes at 37°C. Include a positive control (e.g., PMA) and a negative control (medium alone).

-

Antibody Staining: After incubation, place the cells on ice to stop the reaction. Add a saturating concentration of the fluorescently labeled anti-CD62L antibody to each sample and incubate for 30 minutes on ice in the dark.

-

Washing: Wash the cells with cold PBS containing BSA to remove unbound antibody.

-

Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the mean fluorescence intensity (MFI) of the CD62L staining. A decrease in MFI in the peptide-treated samples compared to the negative control indicates L-selectin shedding.

Conclusion

The CRP 201-206 hexapeptide represents a fascinating fragment of a well-known acute-phase protein, exhibiting potent and specific anti-inflammatory activities. While its precise three-dimensional structure remains to be fully elucidated, structure-function studies have provided valuable insights into the key residues essential for its function. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the structural and functional properties of this promising therapeutic peptide. Future studies focusing on high-resolution structural determination will be instrumental in the rational design of more potent and stable analogs for the treatment of inflammatory diseases.

References

- 1. cpcscientific.com [cpcscientific.com]

- 2. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | FR108450 [biosynth.com]

- 3. C-reactive protein-derived peptide 201-206 inhibits neutrophil adhesion to endothelial cells and platelets through CD32 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. mdpi.com [mdpi.com]

- 6. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]

- 7. Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

An In-depth Technical Guide to the Interaction of CRP Peptide 201-206 with the FcγRIIa (CD32) Receptor

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: C-Reactive Protein (CRP) is a well-established biomarker for inflammation. Its proteolytic cleavage at inflammatory sites can generate smaller, biologically active peptides. Among these, the C-terminal fragment CRP 201-206 (sequence: Lys-Pro-Gln-Leu-Trp-Pro) has emerged as a potent modulator of inflammatory and thrombotic processes. This peptide exerts its effects primarily through a specific interaction with the FcγRIIa (CD32) receptor, a low-affinity IgG receptor expressed on myeloid cells and platelets. This technical guide provides a comprehensive overview of this interaction, detailing the molecular basis, biological consequences, associated signaling pathways, and relevant experimental methodologies. Quantitative data are summarized for clarity, and key processes are visualized to facilitate understanding.

Introduction to Core Components

C-Reactive Protein (CRP) and the 201-206 Peptide

C-Reactive Protein is an acute-phase reactant synthesized by the liver in response to pro-inflammatory cytokines like IL-6.[1] While the circulating form is a pentamer (pCRP), it can dissociate into monomers (mCRP) at sites of inflammation.[1] These monomers are susceptible to cleavage by proteases released from activated neutrophils, generating several smaller, bioactive peptides.[1][2] The 201-206 fragment, derived from the C-terminus of the CRP subunit, is one such peptide that has demonstrated significant anti-inflammatory and anti-thrombotic properties.[1][3]

The FcγRIIa (CD32) Receptor

FcγRIIa (CD32) is the most widely distributed human Fcγ receptor, expressed on macrophages, monocytes, neutrophils, and platelets.[4] Unlike other activating Fc receptors that require an accessory signaling subunit, FcγRIIa is unique in that it contains an Immunoreceptor Tyrosine-based Activation Motif (ITAM) within its own cytoplasmic domain.[4][5][6] This structural feature allows it to directly transduce intracellular signals upon engagement.[5] While it is a low-affinity receptor for monomeric IgG, it binds effectively to IgG immune complexes, triggering potent cellular responses.[5][6]

Molecular Basis of the Interaction

The inhibitory functions of CRP 201-206 are mediated through its direct and specific binding to the FcγRIIa receptor.

Receptor Specificity

Studies have conclusively shown that the effects of CRP 201-206 are dependent on CD32. The inhibitory actions of the peptide on neutrophil and platelet function were effectively prevented by a function-blocking anti-CD32 monoclonal antibody. In contrast, blocking antibodies against FcγRI (CD64) or FcγRIII (CD16) had no effect, confirming the specificity of the interaction for FcγRIIa.[3][7]

Critical Amino Acid Residues

Structure-function analyses, performed via alanine scanning mutagenesis, have identified the specific amino acid residues within the CRP 201-206 sequence that are essential for its biological activity. Substitution of key residues with alanine revealed that the interaction with FcγRIIa and the subsequent inhibitory effects are highly dependent on a specific molecular conformation.

| Residue Position | Original Amino Acid | Substitution | Result on Biological Activity | Reference |

| 201 | Lysine (Lys) | Alanine (Ala) | Loss of activity | [1][3] |

| 202 | Proline (Pro) | Alanine (Ala) | Activity retained | [3] |

| 203 | Glutamine (Gln) | Alanine (Ala) | Loss of activity | [1][3] |

| 204 | Leucine (Leu) | Alanine (Ala) | Activity retained | [3] |

| 205 | Tryptophan (Trp) | Alanine (Ala) | Loss of activity | [1][3] |

| 206 | Proline (Pro) | Alanine (Ala) | Activity retained | [3] |

These findings highlight that Lysine at position 201, Glutamine at 203, and Tryptophan at 205 are the critical "hot spot" residues required for the peptide to engage FcγRIIa and exert its function.[1][3]

Biological Consequences of the Interaction

Binding of CRP 201-206 to FcγRIIa initiates a cascade of inhibitory events that primarily affect neutrophil and platelet functions, key drivers of inflammation and thrombosis.

Effects on Neutrophil Function

-

Inhibition of Adhesion: The peptide induces the shedding of L-selectin from the surface of human neutrophils.[1][3] This action inhibits L-selectin-mediated neutrophil adhesion to activated endothelial cells, a critical early step in the inflammatory cascade.[3][8]

-

Attenuation of Chemotaxis: CRP 201-206 has been shown to inhibit the directed migration (chemotaxis) of neutrophils towards chemoattractants.[1][2] This reduces the influx of neutrophils into inflamed tissues.[1]

Effects on Platelet Function

-

Reduced Platelet Activation: The peptide attenuates the shear-induced upregulation of P-selectin expression on platelets, a key marker of platelet activation.[1][3]

-

Inhibition of Platelet-Neutrophil Interactions: By dampening platelet activation, CRP 201-206 reduces the subsequent capture of neutrophils by platelets in whole blood under shear conditions.[3]

Signaling Pathways

Canonical FcγRIIa Activation Signaling

Typically, the crosslinking of FcγRIIa by IgG immune complexes triggers the phosphorylation of tyrosine residues within its cytoplasmic ITAM by Src family kinases. This event creates docking sites for Spleen tyrosine kinase (Syk), which in turn initiates a downstream signaling cascade involving PI3K and the MEK/ERK pathways.[5][9][10] This cascade culminates in cellular activation, calcium mobilization, and effector functions like phagocytosis and cytokine release.[5]

Proposed Inhibitory Mechanism of CRP 201-206

The precise downstream signaling mechanism of the CRP 201-206 peptide's inhibitory action is not fully elucidated. However, it is understood to act as an antagonist at the receptor level. By binding to FcγRIIa, the peptide likely prevents the binding of activating ligands or induces a conformational state that is non-conducive to ITAM phosphorylation and downstream signaling. This effectively blocks the initiation of the pro-inflammatory cascade.

Experimental Protocols

The study of the CRP 201-206 and FcγRIIa interaction involves several key methodologies.

Peptide Synthesis and Purification

-

Method: Solid-Phase Peptide Synthesis (SPPS) is the primary method for generating CRP 201-206.[1]

-

Protocol Outline:

-

Resin Preparation: The C-terminal amino acid (Proline) is attached to a solid support resin (e.g., MBHA resin).[1]

-

Stepwise Elongation: The peptide chain is elongated by sequentially adding Boc-protected amino acids (Trp, Leu, Gln, Pro, Lys). Each step involves deprotection of the N-terminus followed by coupling of the next protected amino acid.

-

Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.

-

Receptor Specificity Determination using Antibody Blocking

This protocol is crucial for confirming that the observed biological effects are mediated specifically through FcγRIIa.

In Vitro Cell Adhesion and Activation Assays

-

Neutrophil Adhesion: Human neutrophils are perfused over a monolayer of TNF-α-activated Human Coronary Artery Endothelial Cells (HCAECs) under non-static flow conditions in the presence or absence of CRP 201-206. Adhesion is quantified by microscopy.[3]

-

Platelet Activation: Platelet-rich plasma or whole blood is perfused through microfluidic chambers at defined shear rates. The expression of activation markers like P-selectin is measured using flow cytometry.[1][3]

-

Platelet-Neutrophil Interaction: Human whole blood is incubated with fluorescently labeled antibodies (e.g., anti-CD61 for platelets) and subjected to shear stress. The capture of neutrophils by platelets is quantified by flow cytometry.[3][7]

Quantitative Data Summary

While detailed kinetic data such as binding affinities (KD) for the peptide-receptor interaction are not widely published, studies have established effective concentrations for the peptide's biological activities.

| Biological Effect | Cell Type | Effective Concentration | Notes | Reference |

| Inhibition of Superoxide Production | Neutrophils | 50 µM | Significantly inhibits production from activated neutrophils. | [2][11] |

| Inhibition of Chemotaxis | Neutrophils | 50 µM | Inhibits directed migration. | [2][11] |

| sIL-6R Production | Neutrophils | Dose-dependent | Stimulates soluble IL-6 receptor production. | [12] |

| L-selectin Shedding | Neutrophils | Not specified | Induces shedding from the cell surface. | [3][8] |

| Attenuation of P-selectin Upregulation | Platelets | Not specified | Attenuates shear-induced expression. | [3] |

Therapeutic Potential and Future Directions

The specific interaction between CRP 201-206 and the FcγRIIa receptor represents a promising target for therapeutic intervention. The peptide's ability to potently inhibit key processes in inflammation and thrombosis—such as neutrophil adhesion, chemotaxis, and platelet activation—opens new perspectives for drug development.[3]

Future research should focus on:

-

Pharmacokinetics and Stability: Improving the in vivo stability and bioavailability of the peptide or developing peptidomimetics.

-

Detailed Structural Analysis: Elucidating the co-crystal structure of the peptide bound to FcγRIIa to enable rational drug design.

-

Binding Kinetics: Quantifying the binding affinity and kinetics (KD, kon, koff) of the interaction to better understand its dynamics.

-

In Vivo Efficacy: Further evaluating the therapeutic potential in animal models of inflammatory diseases and thrombosis, such as coronary artery disease.[3]

By targeting a specific receptor (FcγRIIa) with a naturally derived peptide fragment, it may be possible to develop highly targeted anti-inflammatory and anti-thrombotic therapies with fewer off-target effects.

References

- 1. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]

- 2. Peptides generated from C-reactive protein by a neutrophil membrane protease. Amino acid sequence and effects of peptides on neutrophil oxidative metabolism and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C-reactive protein-derived peptide 201-206 inhibits neutrophil adhesion to endothelial cells and platelets through CD32 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of FcγRIIA Cytoplasmic Tail Requirements in Signaling for Serotonin Secretion: Evidence for an ITAM-dependent, PI3K-dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fcγ Receptor Pathways during Active and Passive Immunization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Basis for FcγRIIa Recognition of Human IgG and Formation of Inflammatory Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. JCI - Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein. [jci.org]

- 9. Differential signal transduction, membrane trafficking, and immune effector functions mediated by FcγRI versus FcγRIIa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. rupress.org [rupress.org]

The Crucial Trio: Unraveling the Bioactivity of C-Reactive Protein Fragment 201-206

A Technical Guide for Researchers and Drug Development Professionals on the Key Amino Acid Residues Governing the Anti-Inflammatory Actions of CRP 201-206.

Introduction: The C-reactive protein (CRP) fragment 201-206, a hexapeptide with the sequence Lys-Pro-Gln-Leu-Trp-Pro, has emerged as a molecule of significant interest in the regulation of inflammatory processes.[1] Derived from the proteolysis of the C-terminal end of the full-length CRP molecule, this peptide exhibits potent anti-inflammatory properties, primarily by modulating neutrophil and platelet activity.[1][2][3] This technical guide provides an in-depth analysis of the key amino acid residues that are fundamental to the bioactivity of CRP 201-206, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Core Bioactivities of CRP 201-206

The biological functions of CRP 201-206 are centered on its ability to attenuate key events in the inflammatory cascade. The peptide has been demonstrated to:

-

Inhibit Neutrophil Adhesion: It effectively blocks the adhesion of neutrophils to endothelial cells, a critical step in the recruitment of these immune cells to sites of inflammation.[1][2]

-

Induce L-selectin Shedding: CRP 201-206 promotes the shedding of L-selectin from the surface of neutrophils, further reducing their capacity for adhesion.[1][2]

-

Attenuate Platelet Activation: The peptide curtails the activation of platelets and their subsequent capture of neutrophils, thereby limiting thrombo-inflammatory events.[1][2]

-

Inhibit Neutrophil Chemotaxis: It has been shown to inhibit the directed migration of neutrophils towards chemoattractants.[2][4]

These inhibitory actions are primarily mediated through the peptide's interaction with the FcγRII (CD32) receptor.[1][2]

Key Amino Acid Residues for Bioactivity

Structure-function studies, particularly those employing alanine-scanning mutagenesis, have been instrumental in identifying the specific amino acid residues within the CRP 201-206 sequence that are indispensable for its biological activity.[2]

Table 1: Impact of Alanine Substitution on CRP 201-206 Bioactivity

| Position | Original Residue | Substituted Residue | Effect on Bioactivity | Reference |

| 201 | Lysine (Lys) | Alanine (Ala) | Loss of biological activity | [1][2] |

| 202 | Proline (Pro) | Alanine (Ala) | Retained biological activity | [1] |

| 203 | Glutamine (Gln) | Alanine (Ala) | Loss of biological activity | [1][2] |

| 204 | Leucine (Leu) | Alanine (Ala) | Retained biological activity | [1] |

| 205 | Tryptophan (Trp) | Alanine (Ala) | Loss of biological activity | [1][2] |

| 206 | Proline (Pro) | Alanine (Ala) | Retained biological activity | [1] |

The data unequivocally demonstrates that Lysine at position 201, Glutamine at position 203, and Tryptophan at position 205 form a critical triad essential for the peptide's anti-inflammatory functions. Substitution of any of these three residues with alanine results in a complete loss of its ability to inhibit neutrophil and platelet interactions.[1][2] In contrast, the proline and leucine residues at positions 202, 204, and 206 appear to be more structurally permissive, as their replacement with alanine does not abrogate the peptide's activity.[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

References

- 1. C-reactive protein-derived peptide 201-206 inhibits neutrophil adhesion to endothelial cells and platelets through CD32 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

Unraveling the Intricacies of CRP 201-206: A Technical Guide to its Signal Transduction Pathways

For Immediate Release

This technical guide provides an in-depth exploration of the signal transduction pathways activated by the binding of C-Reactive Protein (CRP) fragment 201-206. Designed for researchers, scientists, and drug development professionals, this document details the molecular mechanisms underlying the peptide's inhibitory effects on key inflammatory cells, summarizes quantitative data, provides detailed experimental protocols, and visualizes the complex signaling networks.

Executive Summary

The C-reactive protein (CRP) fragment 201-206, a peptide derived from the proteolysis of CRP, has emerged as a significant modulator of inflammatory responses. This peptide primarily exerts its effects by binding to the FcγRIIa (CD32) receptor on neutrophils and platelets. This interaction triggers a cascade of intracellular signaling events that ultimately lead to the attenuation of inflammatory processes. Key downstream effects include the shedding of L-selectin (CD62L) from the neutrophil surface, thereby reducing cell adhesion to the endothelium, and the inhibition of neutrophil chemotaxis and superoxide production. This guide elucidates the known signaling pathways, presents supporting data, and offers detailed methodologies to facilitate further research in this area.

Core Signaling Pathway Activated by CRP 201-206

The binding of CRP 201-206 to the FcγRIIa (CD32) receptor on neutrophils is the initiating event for its anti-inflammatory actions. This interaction is highly specific, with studies indicating that antibodies against CD32, but not CD16 or CD64, can block the inhibitory effects of the peptide.[1] The biological activity of CRP 201-206 is critically dependent on specific amino acid residues, namely Lysine at position 201, Glutamine at position 203, and Tryptophan at position 205. Substitution of these residues with Alanine results in a loss of biological function.[1]

The primary and most well-characterized downstream effect of CRP 201-206 binding to CD32 is the induction of L-selectin (CD62L) shedding from the surface of neutrophils.[1] This process is believed to be mediated by the activation of a metalloproteinase, likely A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α converting enzyme (TACE).[2] The shedding of L-selectin impairs the initial tethering and rolling of neutrophils on the activated endothelium, a crucial step in their migration to sites of inflammation.

References

The In Vivo Relevance of Circulating CRP Peptide 201-206: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C-reactive protein (CRP) is a well-established biomarker of inflammation. However, emerging evidence indicates that its proteolytic fragments, particularly the C-terminal hexapeptide 201-206 (Lys-Pro-Gln-Leu-Trp-Pro), possess distinct and potent biological activities. This technical guide provides a comprehensive overview of the in vivo relevance of circulating CRP peptide 201-206, summarizing its generation, mechanism of action, and key biological effects. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this endogenous peptide. Quantitative data are presented in structured tables, key experimental methodologies are detailed, and signaling pathways are visualized to facilitate a deeper understanding of its physiological and pathological roles.

Introduction: From Inflammatory Marker to Bioactive Peptide

For decades, C-reactive protein (CRP) has been utilized as a sensitive systemic marker of inflammation and tissue injury.[1][2] Under inflammatory conditions, circulating levels of the pentameric form of CRP (pCRP) can increase dramatically.[1] It is now understood that at sites of inflammation, pCRP can dissociate into its monomeric form (mCRP), which is more susceptible to proteolytic cleavage.[3] Proteases released from activated neutrophils can cleave mCRP, generating smaller, biologically active peptides, including the 201-206 fragment.[3][4] This peptide exerts significant modulatory effects on key inflammatory cells, suggesting a role in the fine-tuning of the inflammatory response.

While the precise in vivo circulating concentrations of CRP peptide 201-206 have not been definitively established, its potent biological activities at micromolar concentrations in vitro suggest that even locally high concentrations at inflammatory sites could have significant physiological effects.[5] The development of sensitive analytical methods, such as mass spectrometry, holds promise for the future quantification of this and other CRP-derived peptides in biological fluids.[6]

Mechanism of Action: Interaction with FcγRIIa (CD32)

The biological effects of CRP peptide 201-206 are primarily mediated through its interaction with the Fcγ receptor IIa (FcγRIIa), also known as CD32.[4] This interaction has been shown to be specific, as antibodies against CD32, but not other Fcγ receptors like CD16 or CD64, can block the peptide's actions.[4] Structure-activity relationship studies have identified key amino acid residues within the peptide that are critical for this interaction and subsequent biological activity.

Table 1: Critical Amino Acid Residues for CRP Peptide 201-206 Activity

| Position | Amino Acid | Substitution with Alanine | Effect on Biological Activity | Reference |

| 201 | Lysine (Lys) | Loss of activity | Loss of inhibitory effects | [4] |

| 202 | Proline (Pro) | Activity retained | No change in inhibitory effects | [4] |

| 203 | Glutamine (Gln) | Loss of activity | Loss of inhibitory effects | [4] |

| 204 | Leucine (Leu) | Activity retained | No change in inhibitory effects | [4] |

| 205 | Tryptophan (Trp) | Loss of activity | Loss of inhibitory effects | [4] |

| 206 | Proline (Pro) | Activity retained | No change in inhibitory effects | [4] |

Key Biological Effects and Quantitative Data

CRP peptide 201-206 exhibits a range of anti-inflammatory and anti-thrombotic effects, primarily by modulating the function of neutrophils and platelets.

Inhibition of Neutrophil Functions

Neutrophils are key players in the innate immune response, and their excessive activation can lead to tissue damage. CRP peptide 201-206 has been shown to inhibit several key neutrophil functions.

The peptide inhibits the adhesion of neutrophils to endothelial cells, a critical step in their migration from the bloodstream into tissues.[4][7] This is achieved, at least in part, by inducing the shedding of L-selectin (CD62L), an adhesion molecule on the neutrophil surface.[4][7] Furthermore, CRP peptide 201-206 has been demonstrated to inhibit neutrophil chemotaxis, their directed migration towards chemoattractants.[8][9]

Activated neutrophils produce reactive oxygen species (ROS), such as superoxide anions, as part of their antimicrobial activity. However, excessive ROS production can cause oxidative damage to host tissues. CRP peptide 201-206 has been found to significantly inhibit superoxide production by activated neutrophils.[9]

Attenuation of Platelet Activation

Platelets play a crucial role in hemostasis and thrombosis, but also contribute to inflammatory processes. CRP peptide 201-206 can attenuate platelet activation and their interaction with neutrophils.[4]

Table 2: Summary of Quantitative Data for CRP Peptide 201-206 In Vitro Effects

| Biological Effect | Cell Type | Assay | Concentration | Result | Reference |

| Inhibition of Neutrophil Adhesion | Human Neutrophils, HCAECs | Static Adhesion Assay | Weaker than parent CRP (IC50 ~20 µg/mL) | Qualitative inhibition observed | [6] |

| L-selectin Shedding | Human Neutrophils | Flow Cytometry | 100 µg/mL | Significant increase in shedding | [10] |

| IL-6 Receptor Shedding | Human Neutrophils | ELISA | 100 µg/mL | 24 ± 0.3% reduction in surface IL-6R | [11] |

| Inhibition of Superoxide Production | Human Neutrophils | Cytochrome c Reduction Assay | 50 µM | 29 ± 2% inhibition after 15 min preincubation | |

| Inhibition of Superoxide Production | Human Neutrophils | Cytochrome c Reduction Assay | 6.25 µM | 10 ± 1% inhibition after 60 min preincubation | |

| Inhibition of Neutrophil Chemotaxis | Human Neutrophils | Boyden Chamber Assay | 50 µM | Significant inhibition | [9] |

Signaling Pathways